molecular formula C12H13ClN2O B8644599 6-Chloro-2-piperidin-4-yl-benzoxazole

6-Chloro-2-piperidin-4-yl-benzoxazole

Cat. No.: B8644599
M. Wt: 236.70 g/mol
InChI Key: AJPLCLUOOIYQNA-UHFFFAOYSA-N
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Description

6-Chloro-2-piperidin-4-yl-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a chlorine atom at position 6 and a piperidin-4-yl group at position 2. Benzoxazoles are known for their pharmacological relevance, particularly in drug discovery, due to their ability to mimic bioisosteric groups and interact with biological targets such as enzymes and receptors . The piperidine moiety introduces basicity and conformational flexibility, which may enhance binding affinity to targets in the central nervous system (CNS) or other therapeutic areas.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-2-piperidin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13ClN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

AJPLCLUOOIYQNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzoxazole derivatives, including 6-chloro-2-piperidin-4-yl-benzoxazole. These compounds have shown promising results against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study synthesized several benzoxazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many derivatives exhibited significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus. The molecular docking studies suggested that these compounds might inhibit bacterial DNA gyrase, a target for antibiotic development .

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli20
This compoundS. aureus18

Anticancer Applications

The potential of benzoxazole derivatives in cancer treatment has been explored extensively. Research indicates that certain structural modifications can enhance their cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study focused on the synthesis of a series of benzoxazole compounds, including this compound, which were evaluated for their cytotoxic effects on human lung carcinoma (A-549) cells. The findings revealed that some derivatives displayed selective cytotoxicity at low concentrations, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
This compoundA-549 (Lung)15
Structural AnalogHepaRG (Non-cancer)>50

Neurological Research

Benzoxazole derivatives are also being investigated for their neuroprotective properties and potential use in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that certain benzoxazole compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. For instance, a derivative was noted for its efficacy in reducing symptoms associated with acute schizophrenia in preclinical models .

Synthesis and Characterization

The synthesis of this compound typically involves various chemical reactions including cyclization processes that yield high-purity products suitable for biological testing.

Synthesis Methodology

A common method involves the reaction of appropriate piperidine derivatives with chlorinated benzoxazole precursors under controlled conditions to achieve optimal yields while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 6-Chloro-2-piperidin-4-yl-benzoxazole and related compounds:

Compound Name Molecular Formula Key Substituents Core Structure Notable Features
This compound C₁₂H₁₃ClN₂O Cl (C6), piperidin-4-yl (C2) Benzoxazole Basic piperidine group; potential CNS activity
6-Chloro-2-methylbenzoxazole C₈H₆ClNO Cl (C6), methyl (C2) Benzoxazole Simpler substituent; reduced steric bulk
6-Chloro-1-(piperidin-4-yl)-1H-benzoxazin-2-one C₁₃H₁₆Cl₂N₂O₂ Cl (C6), piperidin-4-yl (N1) Benzoxazinone Oxazinone ring; dual chlorine substitution
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole C₁₂H₁₂FN₃O·HCl F (C6), piperidin-4-yl (C3) Benzisoxazole Fluorine substitution; antipsychotic intermediate
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline C₁₇H₂₁ClN₂O₃ Cl (C4), methoxy (C6), methylpiperidine (C7) Quinazoline Quinazoline core; kinase inhibitor applications

Analysis of Structural and Functional Variations

Core Heterocycle Differences
  • Benzoxazole vs. Benzoxazinone (): The benzoxazinone in replaces the benzoxazole’s oxygen atom with a ketone, altering electronic properties and hydrogen-bonding capacity. This may reduce metabolic stability compared to benzoxazole derivatives.
  • Benzisoxazole () : The isoxazole ring (O and N adjacent) in differs from benzoxazole (O and N separated), affecting dipole moments and target selectivity.
Substituent Effects
  • Piperidine Position : The piperidin-4-yl group at position 2 in the target compound contrasts with its placement at position 3 in or N1 in , which could influence spatial interactions with biological targets.
  • Halogen Variation : Chlorine (target compound) vs. fluorine () affects lipophilicity (Cl: +0.71, F: +0.14) and steric demand, impacting membrane permeability and target binding .
Pharmacological Implications
  • Kinase Inhibition : The quinazoline derivative demonstrates that chloro-methoxy-piperidine motifs are viable in kinase inhibitors, hinting at broader therapeutic utility for the target compound .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-piperidin-4-yl-benzoxazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: The compound is typically synthesized via cyclization reactions. For example, coupling 6-chloro-benzoxazole precursors with piperidin-4-yl groups using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
  • Optimization Strategies:
    • Temperature Control: Reactions often require heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with ligands like Xantphos to improve yield .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
  • Key Parameters: Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and characterize intermediates via 1^1H NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1^1H NMR: Look for aromatic protons (δ 7.2–8.0 ppm, split due to chloro substitution) and piperidine protons (δ 1.5–3.5 ppm) .
    • LC-MS: Molecular ion peak at m/z 263.1 [M+H]+^+ (calculated for C12_{12}H14_{14}ClN3_3O) .
  • Elemental Analysis: Expected composition: C 54.65%, H 5.35%, N 15.93%, Cl 13.45% .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. What are the primary biological targets of benzoxazole derivatives like this compound?

Methodological Answer:

  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict affinity for kinases, GPCRs, or antimicrobial targets (e.g., DNA gyrase) .
  • In Vitro Assays:
    • Antimicrobial: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
    • Cytotoxicity: Evaluate against human cell lines (e.g., HEK293) using MTT assays to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis:
    • Substituent Effects: Compare analogs with varying substituents (e.g., 6-Cl vs. 6-F) to identify critical pharmacophores .
    • Meta-Analysis: Aggregate data from multiple studies (e.g., MIC ranges of 2–32 µg/mL) and assess statistical significance via ANOVA .
  • Mechanistic Studies:
    • Target Validation: Use knock-out bacterial strains (e.g., E. coli ΔgyrB) to confirm inhibition of DNA gyrase .
    • Resistance Profiling: Serial passage assays to detect emergent resistance mutations .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction:
    • Software Tools: SwissADME or ADMETLab to estimate logP (predicted ~2.8), solubility (LogS ~-4.2), and bioavailability (Lipinski violations: 0) .
    • Metabolism: CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) via docking simulations .
  • Toxicity Profiling:
    • Pro-Tox II: Predict hepatotoxicity (alert: benzoxazole core) and mutagenicity (Ames test alerts) .

Q. How can researchers design experiments to explore the synergistic effects of this compound with existing drugs?

Methodological Answer:

  • Combination Therapy Design:
    • Checkerboard Assays: Test synergy with β-lactams (e.g., ampicillin) against multidrug-resistant S. aureus (FIC index <0.5 indicates synergy) .
    • Mechanistic Complementarity: Pair with efflux pump inhibitors (e.g., verapamil) to enhance intracellular accumulation .
  • In Vivo Models:
    • Murine Infection Models: Evaluate efficacy in septicemia models (e.g., 106^6 CFU S. aureus inoculation) with survival rate as the endpoint .

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